Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride
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Overview
Description
Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride is a complex organic compound that features a combination of pyridine, thiazole, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with a piperidine derivativeCommon reagents used in these reactions include thionyl chloride, piperidine, and pyridine derivatives under controlled conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are structurally similar.
Pyridine Derivatives: Compounds like pyridine and its substituted forms are related.
Uniqueness
Pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride is unique due to its combined structural features, which confer specific biological activities and chemical reactivity. Its multi-functional nature makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C20H20ClN3O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
pyridin-3-yl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H19N3O2S.ClH/c24-20(25-17-7-4-10-21-13-17)23-11-8-16(9-12-23)19-22-18(14-26-19)15-5-2-1-3-6-15;/h1-7,10,13-14,16H,8-9,11-12H2;1H |
InChI Key |
SJSOJMGCVATLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4.Cl |
Origin of Product |
United States |
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